Biphenyl-2,2'-diyl bis(3-iodobenzoate)
Description
Biphenyl-2,2'-diyl bis(3-iodobenzoate) is a halogenated aromatic ester compound featuring a biphenyl core substituted at the 2,2'-positions with two 3-iodobenzoate ester groups.
Properties
Molecular Formula |
C26H16I2O4 |
|---|---|
Molecular Weight |
646.2 g/mol |
IUPAC Name |
[2-[2-(3-iodobenzoyl)oxyphenyl]phenyl] 3-iodobenzoate |
InChI |
InChI=1S/C26H16I2O4/c27-19-9-5-7-17(15-19)25(29)31-23-13-3-1-11-21(23)22-12-2-4-14-24(22)32-26(30)18-8-6-10-20(28)16-18/h1-16H |
InChI Key |
ZTASMRZGSQSHFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2OC(=O)C3=CC(=CC=C3)I)OC(=O)C4=CC(=CC=C4)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of biphenyl-2,2’-diyl bis(3-iodobenzoate) typically involves the reaction of biphenyl-2,2’-diol with 3-iodobenzoic acid or its derivatives. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Biphenyl-2,2’-diyl bis(3-iodobenzoate) can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms in the 3-iodobenzoate groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The biphenyl core can participate in redox reactions, although these are less common for this specific compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield biphenyl-2,2’-diyl bis(3-aminobenzoate) .
Scientific Research Applications
Biphenyl-2,2’-diyl bis(3-iodobenzoate) has several applications in scientific research:
Mechanism of Action
The mechanism of action of biphenyl-2,2’-diyl bis(3-iodobenzoate) depends on its specific applicationThese interactions can modulate the activity of enzymes, receptors, or other proteins involved in biological pathways .
Comparison with Similar Compounds
The following analysis compares Biphenyl-2,2'-diyl bis(3-iodobenzoate) with structurally or functionally related compounds, focusing on substituent effects, synthesis, and properties.
Structural Analogs with Halogenated Esters
Key Observations :
- Iodine’s larger atomic radius and polarizability compared to chlorine or bromine may enhance electronic delocalization in the biphenyl system, favoring electrophilic substitution or metal-catalyzed reactions .
- Functional Group Impact: Unlike hydroxyl-containing analogs (e.g., Phenyl 5-bromo-2-hydroxybenzoate), the absence of H-bond donors in Biphenyl-2,2'-diyl bis(3-iodobenzoate) reduces hydrophilicity, making it more suitable for non-polar solvents or polymer matrices .
Polymer Precursors
Biphenyl-2,2'-diyl bis(3-iodobenzoate) shares structural similarities with diacid chlorides used in polyamide synthesis (e.g., biphenyl-2,2’-diyl-based aromatic polyamides in ). While the target compound’s ester groups differ from diacid chlorides, hydrolysis could yield diacids for condensation polymerization. The iodine substituents may increase polymer chain rigidity and thermal stability compared to non-halogenated analogs, as seen in halogenated polyamides with inherent viscosities of 0.58–1.46 dL/g .
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